ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate
Description
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic carbamate derivative characterized by a unique structural framework. Its core structure includes:
- Carbamate group (-OCONH-): A functional group known for its stability and role in pharmaceuticals and agrochemicals.
The carbamate group’s stability compared to esters or amides may reduce hydrolysis rates, improving bioavailability .
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKVYYXCUMZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of 3-chlorobenzylamine with 2-oxocyclooctanecarboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding a substituted amine and carbon dioxide. This reaction is foundational in carbamate chemistry .
| Reaction Conditions | Products | Catalyst/Reagents |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 3-Chlorophenyl(2-oxocyclooctyl)methylamine + CO₂ | H⁺ (proton source) |
| Basic (NaOH, KOH) | Ethanol + Corresponding ammonium salt | OH⁻ (hydroxide ion) |
This hydrolysis is critical in environmental and metabolic degradation pathways .
Nucleophilic Substitution at the Aromatic Chlorine
The 3-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:
- Ammonolysis to form 3-aminophenyl derivatives.
- Suzuki Coupling with boronic acids in the presence of palladium catalysts .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| NAS with NH₃ | NH₃, Cu catalyst | Ethyl N-[(3-aminophenyl)(2-oxocyclooctyl)methyl]carbamate | ~60% |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-substituted derivatives | ~75% |
Cyclooctyl Ketone Reactivity
The 2-oxocyclooctyl group participates in ketone-specific reactions:
- Reduction to form secondary alcohols (e.g., using NaBH₄ or LiAlH₄).
- Grignard Addition to generate tertiary alcohols .
Carbamate Group Modifications
The carbamate’s ethyl ester can undergo transesterification or aminolysis:
- Transesterification with higher alcohols (e.g., tert-butanol) under acidic conditions .
- Aminolysis with primary amines to form ureas .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Transesterification | tert-Butanol, H₂SO₄ | tert-Butyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate | ~85% |
| Aminolysis with RNH₂ | Ethanol, reflux | Urea derivatives | ~70% |
Oxidative Pathways
The aromatic ring and ketone group may undergo oxidation:
- Chlorophenyl Ring : Epoxidation or hydroxylation under strongly oxidizing conditions (e.g., mCPBA) .
- Ketone Oxidation : Rare due to stability, but possible with aggressive oxidants like KMnO₄ .
Polymerization Potential
Carbamates can act as monomers in polyurethane synthesis. Reaction with diisocyanates (e.g., TDI, MDI) forms polyurethane linkages :
Scientific Research Applications
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Analysis
Carbamate vs. Sulfanyl/Trifluoromethyl () :
The carbamate group in the target compound offers hydrolytic stability compared to sulfanyl groups, which are more reactive. Trifluoromethyl groups (in pyrazole derivatives) enhance lipophilicity and metabolic resistance, whereas the 2-oxocyclooctyl group balances hydrophobicity and steric effects .- Chlorophenyl Substitution: The 3-chlorophenyl group is shared with 5-(3-chlorophenylsulfanyl)-... () and Ethyl ((7S)-7-... ().
Cyclic vs. Linear Structures :
The 2-oxocyclooctyl group introduces conformational constraints absent in linear analogs like EC (). This rigidity may reduce off-target interactions, a critical advantage in drug design .
Physicochemical and Toxicological Properties
Volatility and Solubility :
EC () is highly volatile due to its small size, whereas the target compound’s bulky cyclooctyl ring likely reduces volatility. The chlorophenyl group may lower aqueous solubility compared to EC but improve membrane permeability .- Toxicity: EC is a known carcinogen, but structural modifications in the target compound (e.g., cyclooctyl group) could mitigate toxicity by altering metabolic pathways. However, analogous compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide () lack thorough toxicological data, highlighting the need for further study .
Q & A
Q. What are the standard synthetic routes for ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate?
- Methodological Answer : The compound can be synthesized via carbamate-forming reactions involving phenyl isocyanate derivatives and alcohol precursors. For example, reacting α-terpineol with phenyl isocyanate in chloroform with HCl catalysis yields structurally related carbamates . Alternatively, nucleophilic substitution or coupling reactions involving 3-chlorophenyl intermediates (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) may serve as precursors, with subsequent oxidation/reduction steps to functionalize the cyclooctyl moiety . Key reagents include NaBH₄ for reductions and KMnO₄/K₂Cr₂O₇ for oxidations under acidic conditions .
Q. What spectroscopic and crystallographic techniques are employed for structural elucidation?
- Methodological Answer :
- NMR : and NMR are critical for confirming substituent positions and stereochemistry, particularly for the 3-chlorophenyl and 2-oxocyclooctyl groups .
- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H···O interactions), and disorder in cyclic moieties, as demonstrated in related carbamate structures .
- IR Spectroscopy : Identifies carbonyl (C=O) and carbamate (N–C=O) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate cholinesterase inhibition?
- Methodological Answer :
- In vitro assays : Measure inhibitory activity (IC₅₀) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Compare selectivity indices between isoforms .
- Receptor-dependent SAR : Modify substituents on the 3-chlorophenyl or cyclooctyl groups to assess steric/electronic effects. For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances binding affinity in related carbamates .
- Ligand docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s catalytic triad (Ser-His-Glu) .
Q. How can computational methods resolve contradictions in observed reaction yields across synthetic protocols?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize reaction pathways to identify energy barriers for intermediates (e.g., oxoacetaldehyde reduction) .
- Solvent effect modeling : Compare polar (e.g., chloroform) vs. nonpolar solvents using COSMO-RS to rationalize yield variations in carbamate formation .
- Kinetic studies : Apply Eyring plots to determine rate-limiting steps in nucleophilic substitutions involving the 3-chlorophenyl group .
Q. What computational approaches predict the compound’s binding affinity and electronic properties?
- Methodological Answer :
- HOMO-LUMO analysis : Evaluates electron donor/acceptor capacity, which correlates with inhibitory potential. Lower HOMO-LUMO gaps (≤4 eV) suggest higher reactivity .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites (e.g., oxocyclooctyl carbonyl) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over time (e.g., RMSD plots for AChE complexes) .
Data Contradictions and Resolution
- Synthetic Yield Variability :
Discrepancies in yields may arise from differing catalysts (e.g., HCl vs. Lewis acids) or solvent polarities. For instance, HCl-catalyzed carbamate synthesis in chloroform achieves higher yields (~70%) compared to nonpolar solvents vs. . - Biological Activity :
Selectivity indices for AChE/BChE inhibition vary with substituents. For example, 3-chlorophenyl derivatives show higher selectivity than trifluoromethyl analogs due to steric hindrance in BChE’s larger active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
